2-(Dimethylamino)-2-phenylbutan-1-ol

Drug Metabolism Pharmacokinetics Metabolite Identification

As the primary hydrolytic metabolite of trimebutine and designated EP Impurity A, this compound is indispensable for bioanalytical method validation and pharmaceutical quality control. Its chiral center demands stereochemical purity; hygroscopicity requires strict 2–8°C storage. Unlike generic amino alcohols, its distinct metabolic fate—preferential conjugation over N-demethylation—makes it the only reliable reference standard for accurate LC-MS/MS quantification. Procure authenticated, high-purity batches to ensure regulatory compliance and assay accuracy.

Molecular Formula C12H19NO
Molecular Weight 193.28 g/mol
CAS No. 39068-94-5
Cat. No. B1334971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Dimethylamino)-2-phenylbutan-1-ol
CAS39068-94-5
Molecular FormulaC12H19NO
Molecular Weight193.28 g/mol
Structural Identifiers
SMILESCCC(CO)(C1=CC=CC=C1)N(C)C
InChIInChI=1S/C12H19NO/c1-4-12(10-14,13(2)3)11-8-6-5-7-9-11/h5-9,14H,4,10H2,1-3H3
InChIKeyJDCWNZJOVSBOLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Dimethylamino)-2-phenylbutan-1-ol (CAS 39068-94-5) Procurement Guide: Key Chemical Identity and Baseline


2-(Dimethylamino)-2-phenylbutan-1-ol (CAS 39068-94-5), a tertiary amino alcohol with the molecular formula C₁₂H₁₉NO and a molecular weight of 193.29 g/mol, is primarily recognized as the major hydrolytic metabolite of the gastroprokinetic drug trimebutine . Its structure features a chiral center, making stereochemical purity a critical specification. This compound is not a drug substance itself but a key intermediate and reference standard. It is available from specialized chemical suppliers in purities typically ≥95% or 99% [1], with storage recommendations often specifying 2-8°C and protection from moisture [2].

Why Generic Amino Alcohols Cannot Substitute for 2-(Dimethylamino)-2-phenylbutan-1-ol (CAS 39068-94-5) in Regulated Research


Generic substitution of this compound with other amino alcohols or even its immediate metabolic precursor, trimebutine, fails due to its unique and quantitatively defined metabolic stability profile. As the primary hydrolytic metabolite, 2-(Dimethylamino)-2-phenylbutan-1-ol exhibits a distinct metabolic fate: in vivo studies show it is preferentially conjugated, whereas the parent trimebutine is primarily N-demethylated [1]. This difference in metabolic susceptibility is linked to its lower lipophilicity, making it a poor substrate for N-demethylation [1]. In analytical chemistry, its rapid elimination half-life of approximately 1 hour in rats defines a narrow window for detection, mandating the use of authenticated reference standards with defined purity and stability for accurate quantification in bioanalytical assays. The compound's hygroscopic nature [2] further necessitates strict adherence to validated storage conditions to prevent degradation, a factor not guaranteed by generic 'amino alcohol' offerings.

Quantitative Differentiation Guide: 2-(Dimethylamino)-2-phenylbutan-1-ol (CAS 39068-94-5) vs. Comparators


Metabolic Fate Divergence: 2-(Dimethylamino)-2-phenylbutan-1-ol vs. Parent Drug Trimebutine

2-(Dimethylamino)-2-phenylbutan-1-ol, the primary hydrolytic metabolite of trimebutine, demonstrates a starkly different metabolic fate compared to its parent drug. While trimebutine is preferentially metabolized via N-demethylation, the metabolite is predominantly conjugated, a divergence attributed to differences in lipophilicity [1]. This quantitative shift in metabolic pathway utilization is critical for analytical and pharmacological studies.

Drug Metabolism Pharmacokinetics Metabolite Identification

Lipophilicity-Driven Susceptibility to N-Demethylation: 2-(Dimethylamino)-2-phenylbutan-1-ol vs. Trimebutine

In vitro experiments using liver microsomes confirm that 2-(Dimethylamino)-2-phenylbutan-1-ol (II) is less susceptible to N-demethylation than the parent drug trimebutine (I). This is directly linked to its lower lipophilicity, a physicochemical parameter that dictates enzyme accessibility [1].

Physicochemical Properties In Vitro Metabolism Structure-Activity Relationship

In Vivo Half-Life and Elimination Kinetics in Rats

The compound 2-(Dimethylamino)-2-phenylbutan-1-ol is rapidly eliminated from the body, a critical parameter for designing sampling schedules in pharmacokinetic studies. This rapid clearance differentiates it from more slowly eliminated amino alcohols and its parent drug.

Pharmacokinetics Preclinical Studies ADME

Synthetic Yield and Purity Specifications for Research Procurement

For researchers synthesizing this compound, the patent literature describes a reproducible method with a quantifiable yield. The commercial availability of the compound in high purity (≥95-99%) provides a benchmark for in-house synthesis and purification [1][2].

Synthetic Chemistry Process Development Quality Control

Optimized Research and Industrial Application Scenarios for 2-(Dimethylamino)-2-phenylbutan-1-ol (CAS 39068-94-5)


Bioanalytical Method Development for Trimebutine Pharmacokinetic Studies

The compound is an essential analytical reference standard for quantifying the primary active metabolite of trimebutine in biological matrices. Its distinct metabolic profile, characterized by preferential conjugation over N-demethylation [1], mandates its use to ensure accurate LC-MS/MS method validation and avoid cross-reactivity with the parent drug.

In Vitro Metabolism and Drug-Drug Interaction (DDI) Studies

Researchers studying the hydrolytic metabolism of trimebutine or related ester prodrugs can use 2-(Dimethylamino)-2-phenylbutan-1-ol as a probe substrate or reference standard for esterase activity. Its well-defined susceptibility to N-demethylation, which is lower than that of the parent drug due to reduced lipophilicity [1], allows for the specific interrogation of non-CYP-mediated metabolic pathways.

Synthesis of Isotopically Labeled Internal Standards

The availability of a reproducible, high-yield synthetic route [2] makes this compound a viable starting material or benchmark for the synthesis of deuterium-labeled (e.g., -d3) analogs, which are critical internal standards for quantitative bioanalysis of trimebutine and its metabolites [1].

Pharmacopoeial Impurity Profiling and Quality Control

As a designated European Pharmacopoeia (EP) impurity (Trimebutine EP Impurity A) [3], procurement of a highly pure batch (≥99%) is mandatory for pharmaceutical manufacturers to establish impurity limits, validate analytical methods for batch release, and ensure compliance with regulatory specifications for trimebutine drug substance.

Technical Documentation Hub

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